

A Head-to-Head Comparison of Available CARM1 Inhibitors

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Compound of Interest

Compound Name: *Carm1-IN-6*

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Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a critical regulator in diverse cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair. Its overexpression is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This guide provides an objective, data-driven comparison of currently available small molecule inhibitors of CARM1, focusing on their potency, selectivity, and mechanisms of action to aid researchers in selecting the appropriate tool compound for their studies.

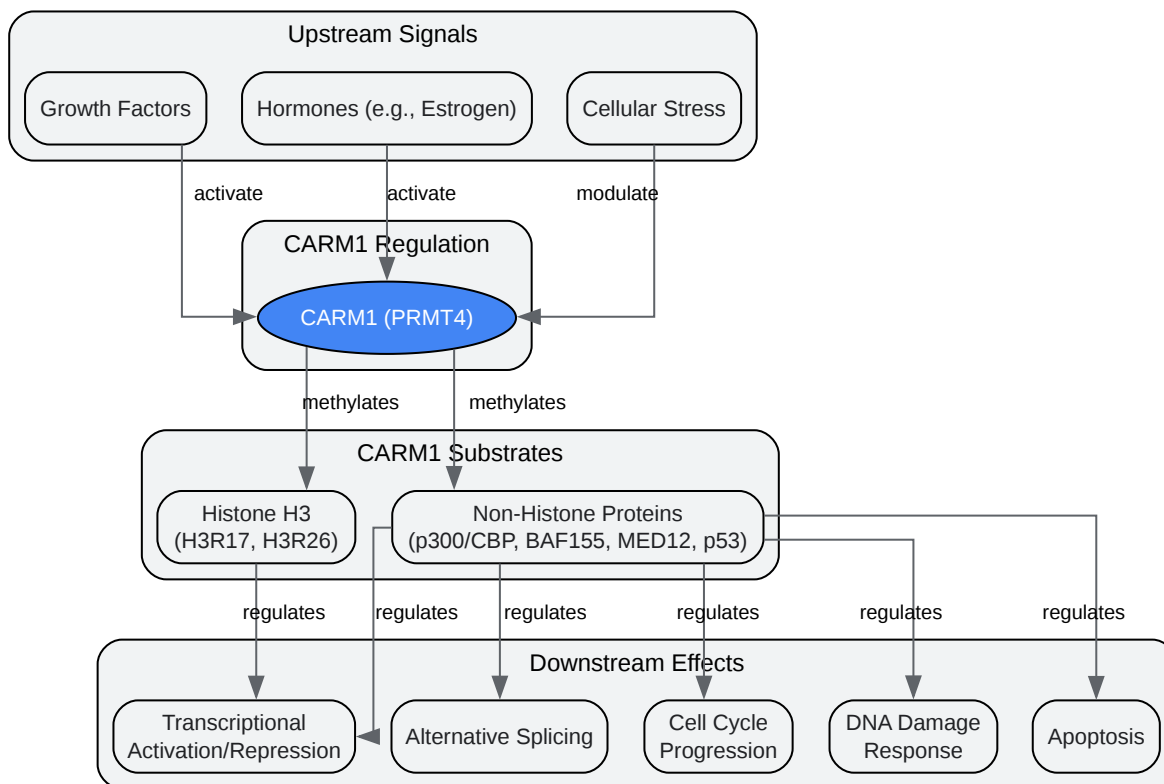
At a Glance: Quantitative Comparison of CARM1 Inhibitors

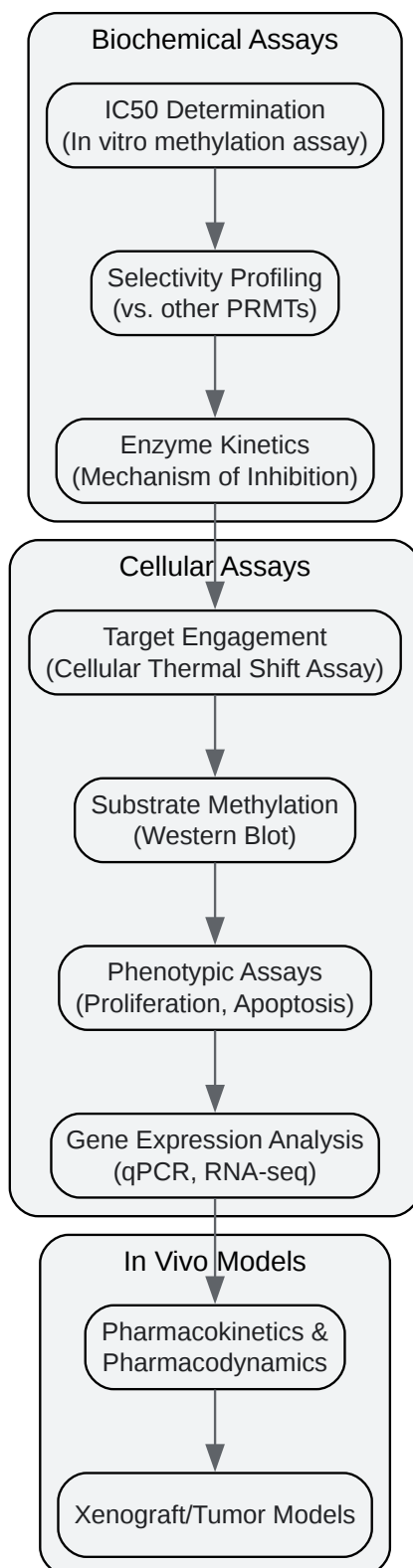
The development of potent and selective CARM1 inhibitors has accelerated our understanding of its biological functions. Below is a summary of the key quantitative data for the most well-characterized inhibitors.

Inhibitor	CARM1 IC50	Selectivity Profile (IC50)	Key Features
EZM2302	6 nM[1][2][3]	Highly selective against other histone methyltransferases.[1]	Potent and selective, primarily targets non-histone substrates, minimal effect on histone methylation.[4]
TP-064	<10 nM[5][6]	PRMT6: 1.3 µM; PRMT8: 8.1 µM; >100-fold selective over other PRMTs.[5][7]	Potent and selective, inhibits both histone (H3R17me2a, H3R26me2a) and non-histone substrates.[4]
iCARM1	12.3 µM[7][8]	Stated to be more specific than EZM2302 and TP-064, inhibiting H3R17me2a and H3R26me2a without affecting other histone arginine methylation markers.[8][9]	A newer inhibitor with demonstrated activity in suppressing breast cancer cell growth.[8][10]
CH-1	3.71 nM	Dual inhibitor of CARM1 and HDAC2 (IC50 = 4.07 nM).	A novel dual-targeting agent with potent anti-prostate cancer activity.

Unraveling the CARM1 Signaling Pathway

CARM1 exerts its effects through the methylation of both histone and non-histone proteins, influencing a wide array of cellular signaling pathways. Understanding this network is crucial for interpreting the effects of CARM1 inhibition.





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